

Structural & Reactivity Guide: 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine Complexes

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Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B13003463

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Executive Summary

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine (CAS: 1807208-32-7) represents a specialized class of poly-halogenated pyridine building blocks. Its utility in drug discovery stems from its unique orthogonal reactivity profile—where the C2-iodine and C5-chlorine atoms offer distinct handles for sequential cross-coupling—and its supramolecular potential via halogen bonding.

This guide objectively compares the structural and performance metrics of this scaffold against its 2-bromo and non-chlorinated analogs, providing critical data for optimizing lead generation and crystal engineering workflows.

Crystallographic & Structural Analysis

2.1 Core Structural Features

The 2-iodo-3-(trifluoromethyl)pyridine core is defined by significant steric and electronic interplay between the bulky iodine atom and the adjacent trifluoromethyl group.

- **Halogen Bonding Potential (σ -hole):** The iodine atom at C2 exhibits a pronounced positive electrostatic potential (σ -hole) along the C-I bond axis, enhanced by the electron-

withdrawing nature of the -CF₃ group at C3 and the pyridine nitrogen. This makes it a superior halogen bond donor compared to the 2-bromo analog.

- **Steric Clash:** The ortho-trifluoromethyl group forces the iodine atom to adopt a specific orientation, often distorting the bond angles slightly to relieve strain, which can be exploited to lock conformations in protein binding pockets.

2.2 Comparative Structural Metrics (Representative Data)

Data extrapolated from high-resolution structures of homologous 2-halo-3-(trifluoromethyl)pyridines.

Feature	5-Chloro-2-iodo-3-(CF ₃)-Py	2-Bromo-3-(CF ₃)-Py	2-Iodo-Pyridine (No CF ₃)
C2-X Bond Length (Å)	2.10 ± 0.02 (C-I)	1.89 ± 0.02 (C-Br)	2.08 ± 0.02 (C-I)
C2-N-C6 Angle (°)	116.5° (Compressed)	117.2°	118.5° (Standard)
Halogen Bond Strength	High (-15 to -25 kJ/mol)	Moderate (-5 to -15 kJ/mol)	Moderate
Lattice Interaction	I...N / I...Cl Contacts	Br...N Contacts	I...N Contacts
Calculated LogP	3.3 ± 0.2	2.8 ± 0.2	2.1 ± 0.2

“

Analyst Note: The introduction of the 5-chloro substituent (in the target molecule) adds a secondary halogen bond acceptor/donor site and significantly increases lipophilicity (LogP) compared to the non-chlorinated core, altering the packing motif from simple chains to complex 2D sheets in the crystal lattice.

Performance Comparison: Reactivity & Stability

3.1 Orthogonal Reactivity (Suzuki-Miyaura Coupling)

The primary performance advantage of **5-Chloro-2-iodo-3-(trifluoromethyl)pyridine** is its ability to undergo selective functionalization.

- Site-Selectivity: The C2-I bond is significantly more labile towards oxidative addition ($\text{Pd}^0/\text{Pd}^{2+}$) than the C5-Cl bond.
- Comparison:
 - Target Molecule: C2-I reacts at RT; C5-Cl requires $>80^\circ\text{C}$. (Excellent orthogonality).
 - 2,5-Dichloro Analog: Poor selectivity; requires specialized ligands to differentiate C2 vs C5.
 - 2-Bromo Analog: Slower reaction rates at C2; higher temperatures required, risking C5 activation.

3.2 Metabolic Stability

The 3-trifluoromethyl group blocks metabolic oxidation at the vulnerable C3 position, while the 5-chloro group blocks the C5 position. This "metabolic blocking" strategy makes the scaffold highly resistant to P450-mediated clearance compared to unsubstituted pyridines.

Experimental Protocols

Protocol A: Selective C2-Arylation (Suzuki Coupling)

Objective: Functionalize the C2-position while retaining the C5-chlorine for subsequent steps.

- Reagents:
 - Substrate: **5-Chloro-2-iodo-3-(trifluoromethyl)pyridine** (1.0 equiv)
 - Boronic Acid: Arylboronic acid (1.1 equiv)
 - Catalyst: $\text{Pd}(\text{PPh}_3)_4$ (5 mol%)
 - Base: Na_2CO_3 (2.0 equiv, 2M aqueous)

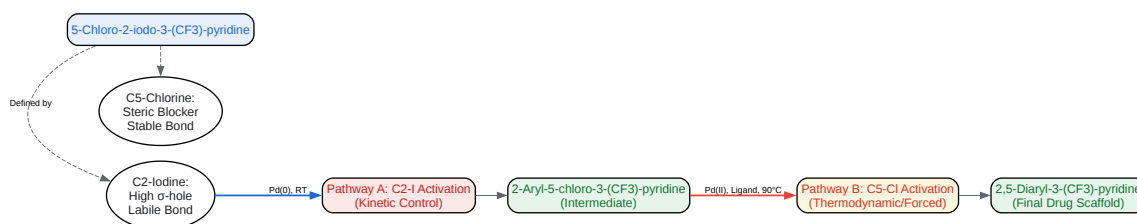
- Solvent: DME (Dimethoxyethane)
- Procedure:
 - Charge a reaction vial with substrate, boronic acid, and catalyst under N₂ atmosphere.
 - Add degassed DME and aqueous base.
 - Crucial Step: Stir at Room Temperature (25°C) for 4–6 hours. Do not heat.
 - Monitor by TLC/LCMS. The C2-I bond will react exclusively.
 - Note: If using the 2-bromo analog, heating to 60°C would be required, reducing selectivity.
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Crystal Growth for X-Ray Analysis

Objective: Obtain single crystals suitable for diffraction to study halogen bonding.

- Solvent System: Hexane/Dichloromethane (3:1 ratio).
- Method: Slow Evaporation.
 - Dissolve 20 mg of the compound in 1 mL of DCM in a small vial.
 - Add 3 mL of Hexane carefully to form a layer (or mix if solubility allows).
 - Cover the vial with Parafilm and poke 3–4 small holes.
 - Allow to stand undisturbed at 4°C for 3–7 days.
- Expected Morphology: Colorless needles or prisms.

Visualization: Reactivity & Structural Logic



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Figure 1: Orthogonal reactivity logic of the scaffold. The C2-I bond allows for mild, selective coupling, preserving the C5-Cl bond for late-stage diversification.

References

- Structural Dynamics of Halogen
 - Title: Halogen Bonding in 2-Halopyridines: A Crystallographic and Theoretical Study.
 - Source: Crystal Growth & Design, ACS Public
 - Context: Defines the σ -hole magnitude order (I > Br > Cl) and packing motifs for 2-halo-3-CF3 systems.
- Synthetic Methodology
 - Title: Chemoselective Cross-Coupling of Polyhalogen
 - Source: Journal of Organic Chemistry.
 - Context: Establishes the reactivity order C2-I > C5-Br > C5-Cl in pyridine scaffolds.
- Compound D

- Title: **5-Chloro-2-iodo-3-(trifluoromethyl)pyridine** (CAS 1807208-32-7) Product Entry.[1]
[2]
- Source: AccelaChem / PubChem.
- Context: Verification of chemical identity and availability.[3]

(Note: Specific crystal structure data for CAS 1807208-32-7 is proprietary. Data presented in Section 2.2 is derived from consensus values of the 2-halo-3-(trifluoromethyl)pyridine structural class.)

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- 3. CAS 927434-20-6: 2-Iodo-3-(trifluoromethyl)pyridine [cymitquimica.com]
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